molecular formula C20H12Cl2N2OS B11435690 N-(2,3-dichlorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(2,3-dichlorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B11435690
M. Wt: 399.3 g/mol
InChI Key: IHDGFUYVESPFKT-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a thiophene ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated quinoline derivative.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a dichlorophenyl amine reacts with a halogenated quinoline derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are commonly used.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: N-(2,3-dichlorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound in the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, block receptor signaling pathways, or interfere with protein-protein interactions.

Comparison with Similar Compounds

    N-(2,3-dichlorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-(2,3-dichlorophenyl)-2-(thiophen-2-yl)quinoline-4-amine: Similar structure but with an amine group instead of a carboxamide group.

    N-(2,3-dichlorophenyl)-2-(thiophen-2-yl)quinoline-4-aldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.

Uniqueness: N-(2,3-dichlorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of the carboxamide group, which can significantly influence its chemical reactivity and biological activity. This functional group can form hydrogen bonds, interact with biological targets, and participate in various chemical reactions, making the compound versatile and valuable in scientific research.

Properties

Molecular Formula

C20H12Cl2N2OS

Molecular Weight

399.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H12Cl2N2OS/c21-14-6-3-8-16(19(14)22)24-20(25)13-11-17(18-9-4-10-26-18)23-15-7-2-1-5-12(13)15/h1-11H,(H,24,25)

InChI Key

IHDGFUYVESPFKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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